molecular formula C11H17NO B13842202 N-Methylbeta-HydroxylPhentermine

N-Methylbeta-HydroxylPhentermine

Cat. No.: B13842202
M. Wt: 179.26 g/mol
InChI Key: FAXWUEQUEGMTJB-UHFFFAOYSA-N
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Description

N-Methylbeta-HydroxylPhentermine is a synthetic compound belonging to the class of phenethylamines It is structurally related to amphetamines and is known for its stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbeta-HydroxylPhentermine typically involves the reductive amination of a precursor compound. One common method is the reaction of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methylbeta-HydroxylPhentermine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.

    Biology: The compound is used in research to study the effects of phenethylamines on biological systems.

    Medicine: It has been investigated for its potential use as a stimulant and appetite suppressant.

    Industry: N-Methylbeta-HydroxylPhentermine is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Methylbeta-HydroxylPhentermine involves its interaction with adrenergic receptors in the central nervous system. It acts as an agonist, stimulating the release of norepinephrine and dopamine, which leads to increased alertness and energy levels. The compound’s effects are mediated through the activation of specific molecular pathways, including the cAMP signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Structurally similar but with different pharmacological properties.

    Methamphetamine: Shares a similar core structure but has a higher potency and different effects.

    Phenethylamine: The parent compound with a simpler structure and less pronounced effects.

Uniqueness

N-Methylbeta-HydroxylPhentermine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C11H17NO/c1-11(2,12-3)10(13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3

InChI Key

FAXWUEQUEGMTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)NC

Origin of Product

United States

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